molecular formula C10H11BrClNO B1415348 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine CAS No. 1934410-43-1

3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine

Cat. No.: B1415348
CAS No.: 1934410-43-1
M. Wt: 276.56 g/mol
InChI Key: FRTZGOFLOGFPNY-UHFFFAOYSA-N
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Description

3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine is an organic compound with the molecular formula C10H11BrClNO It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine typically involves the reaction of 4-bromo-3-chlorophenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the phenyl ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Bromo-3-methylphenyl)methyl]azetidine: Similar in structure but with a methyl group instead of a chlorine atom.

    3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine: Similar but with different positions of the bromine and chlorine atoms on the phenyl ring.

Uniqueness

3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

3-[(4-bromo-3-chlorophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-9-2-1-8(3-10(9)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTZGOFLOGFPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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